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molecular formula C8H11NS B1349970 4-(Methylthio)benzylamine CAS No. 83171-39-5

4-(Methylthio)benzylamine

Cat. No. B1349970
M. Wt: 153.25 g/mol
InChI Key: SBMPBXFNKYJNIC-UHFFFAOYSA-N
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Patent
US09346794B1

Procedure details

A mixture of 4-(methylthio)benzylamine (2.00 mL, 2.20 g, 14.38 mmol) and phthalic anhydride (2.39 g, 15.79 mmol) in acetic acid (40 mL, 42 g, 700 mmol) is heated at reflux for 3 h. The mixture is concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane. The phases are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic layers are concentrated under reduced pressure and the residue is purified by flash chromatography on silica (gradient cyclohexane/ethyl acetate 9:1 to 7:3). Yield: 3.60 g (88% of theory); ESI mass spectrum: [M+H]+=284; r.t. HPLC: 0.75 min (X001_004).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:11]1(=O)[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.C(O)(=O)C>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]2[C:14](=[O:15])[C:13]3[C:12](=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:11]2=[O:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CSC1=CC=C(CN)C=C1
Name
Quantity
2.39 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on silica (gradient cyclohexane/ethyl acetate 9:1 to 7:3)
CUSTOM
Type
CUSTOM
Details
r.t
CUSTOM
Type
CUSTOM
Details
0.75 min (X001_004)
Duration
0.75 min

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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